5,6-Diisobutylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diisobutylnicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid is an essential nutrient involved in various metabolic processes in the body. The modification of nicotinic acid to form this compound involves the addition of isobutyl groups at the 5 and 6 positions of the pyridine ring, which can alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diisobutylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which uses boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of bases such as potassium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Diisobutylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5,6-Diisobutylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6-Diisobutylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
2,6-Diisobutylnicotinic Acid: Another derivative with similar structural modifications but different biological properties.
Isonicotinic Acid: A structural isomer of nicotinic acid with distinct chemical and biological characteristics.
Uniqueness
5,6-Diisobutylnicotinic acid is unique due to the specific placement of isobutyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
5,6-bis(2-methylpropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21NO2/c1-9(2)5-11-7-12(14(16)17)8-15-13(11)6-10(3)4/h7-10H,5-6H2,1-4H3,(H,16,17) |
InChI Key |
IYMGXIUUXWLBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=CC(=C1)C(=O)O)CC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.